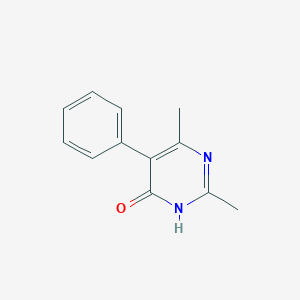

2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one

Description

Significance of Pyrimidinone Scaffolds in Heterocyclic Chemistry

The importance of pyrimidinone scaffolds is rooted in their versatile nature, serving as both key intermediates in complex chemical syntheses and as the core of various functional molecules. rsc.orgacs.org

Pyrimidinone derivatives are highly valued as synthetic intermediates for the creation of more complex, functionalized heterocyclic systems. lifechemicals.comnih.gov Their inherent reactivity allows for a variety of chemical transformations, making them ideal starting materials or building blocks in multi-step synthetic pathways. For instance, the pyrimidinone core can be modified through reactions like N-alkylation, hydrazinolysis, and cyclization to construct fused heterocyclic systems such as triazolopyrimidinones and pyrimidotriazinones. nih.gov The strategic use of masking groups, such as the p-benzyloxybenzyloxy group, allows for the temporary protection of the pyrimidinone's oxo function, enabling selective reactions at other positions before its regeneration under mild conditions. rsc.org This highlights their utility in the synthesis of complex molecules like unnatural amino acids. rsc.org

The general reactivity of the pyrimidine (B1678525) ring, particularly the susceptibility of the 2-, 4-, and 6-positions to nucleophilic attack and the 5-position to electrophilic substitution, provides a wide range of possibilities for functionalization. nih.gov This makes pyrimidinone-based building blocks highly sought after in the development of new chemical entities. lifechemicals.com

The utility of pyrimidinones (B12756618) in chemical synthesis is extensive, largely due to the reactivity of the pyrimidine core which allows for the construction of diverse molecular architectures. rsc.orgnih.gov One of the most common methods for synthesizing the pyrimidine ring is the Biginelli reaction, a one-pot cyclocondensation that underscores the accessibility of this scaffold. nih.gov

Chemists have developed numerous synthetic protocols to access a wide array of pyrimidine derivatives. These methods often involve the cyclization of precursors like chalcones with guanidine (B92328) hydrochloride or the reaction of active methylene (B1212753) compounds with amidines. rsc.orgnih.gov Microwave-assisted synthesis has also emerged as an efficient method for preparing and functionalizing pyrimidinone derivatives, often leading to higher yields and shorter reaction times. rsc.org The ability to readily synthesize and subsequently functionalize the pyrimidinone scaffold makes it a cornerstone in the construction of libraries of compounds for various research applications. nih.govmdpi.com

Structural Framework of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one

The structural framework of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one consists of a central pyrimidin-4-one ring. This core is substituted with two methyl groups at positions 2 and 6, and a phenyl group at position 5. The "3H" designation indicates that the hydrogen atom is located on the nitrogen at the 3-position of the heterocyclic ring.

Table 1: General Physicochemical Properties of Substituted Pyrimidines (Note: Data is for related pyrimidine derivatives and not the specific title compound)

| Property | Value | Compound | Source |

|---|---|---|---|

| Molecular Weight | 123.16 g/mol | 2-Pyrimidinamine, 4,6-dimethyl- | chemeo.com |

| logP (Octanol/Water Partition Coefficient) | 0.676 | 2-Pyrimidinamine, 4,6-dimethyl- | chemeo.com |

| Solid Density | 1240.00 kg/m³ | 2-Pyrimidinamine, 4,6-dimethyl- | chemeo.com |

| Molecular Weight | 327.4 g/mol | Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | nih.gov |

Spectroscopic data is crucial for the structural elucidation of pyrimidinone derivatives.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, the signals for the methyl protons appear as singlets, and the aromatic protons of the phenyl group typically appear as a multiplet in the downfield region. uomphysics.net For 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one, one would expect to see distinct singlets for the two methyl groups and a multiplet for the phenyl group protons. The NH proton would likely appear as a broad singlet. ijper.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon (C4), the carbons of the pyrimidine ring, the carbons of the phenyl group, and the carbons of the two methyl groups. nih.gov

IR Spectroscopy: The infrared spectrum is expected to show a strong absorption band for the C=O stretching vibration of the pyrimidinone ring, typically in the range of 1650-1700 cm⁻¹. uomphysics.netijper.org Bands corresponding to C=N stretching, C-H stretching of the aromatic and aliphatic groups, and N-H stretching would also be present. nih.govuomphysics.net

Mass Spectrometry: Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound, which can be used to confirm its identity. ijper.org

Table 2: Example Spectroscopic Data for a Related Pyrimidinone Structure (Note: Data for 2-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one)

| Technique | Observed Signals (δ ppm or cm⁻¹) | Assignment | Source |

|---|---|---|---|

| ¹H NMR | 10.736 (s, 1H) | 3-NH | ijper.org |

| ¹H NMR | 6.380 (s, 2H) | 2-NH₂ | ijper.org |

| ¹H NMR | 2.462 (s, 3H) | 6-CH₃ | ijper.org |

| ¹H NMR | 2.188 (s, 3H) | 5-CH₃ | ijper.org |

| ESI-MS (m/z) | 195.05 | [M+H]⁺ | ijper.org |

The precise three-dimensional arrangement of atoms, including bond lengths and angles, can be definitively determined using X-ray crystallography. Studies on related pyrimidinone derivatives have shown that the pyrimidine ring can adopt various conformations depending on its substituents. nih.gov For 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one, the phenyl group at the 5-position would likely be twisted out of the plane of the pyrimidine ring to minimize steric hindrance.

Structure

3D Structure

Properties

CAS No. |

5527-45-7 |

|---|---|

Molecular Formula |

C12H12N2O |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

2,4-dimethyl-5-phenyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C12H12N2O/c1-8-11(10-6-4-3-5-7-10)12(15)14-9(2)13-8/h3-7H,1-2H3,(H,13,14,15) |

InChI Key |

PCZTWXRAMVQJJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2,6 Dimethyl 5 Phenyl 3h Pyrimidin 4 One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of pyrimidine (B1678525) derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of individual atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one and its analogues reveals characteristic signals for the protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups generally causing a downfield shift and electron-donating groups an upfield shift.

For the parent compound, 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one, the methyl protons at the C2 and C6 positions of the pyrimidine ring typically appear as singlets. The protons of the phenyl group at the C5 position exhibit complex multiplets in the aromatic region of the spectrum. The NH proton of the pyrimidine ring often appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration. nih.gov

In substituted analogues, the chemical shifts of the pyrimidine and phenyl protons can vary significantly. For instance, in 2,4,6-triarylpyrimidines, the protons on the pyrimidine ring and the aryl substituents show distinct signals that are useful for structural confirmation. nih.gov The presence of different substituents on the phenyl ring will also alter the appearance of the aromatic proton signals.

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one and Analogues

| Compound | 2-CH₃ | 6-CH₃ | Phenyl-H | NH | Other Protons | Reference |

| 2,6-dimethyl-1,5-diphenyl-4(1H)-pyrimidinone | Value not available | Value not available | Value not available | Value not available | Value not available | spectrabase.com |

| 4-(pyridin-3-yl)pyrimidine | - | - | - | - | 9.30-9.29 (d), 8.82-8.81 (d), 8.28-8.27 (t), 8.03-8.00 (m), 7.72-7.70 (m), 7.67-7.64 (m) | rsc.org |

| 4-(3-bromophenyl)pyrimidine | - | - | - | - | 9.30-9.29 (d), 8.82-8.81 (d), 8.28-8.27 (t), 8.03-8.00 (m), 7.72-7.70 (m), 7.67-7.64 (m) | rsc.org |

| 4-(naphthalen-2-yl)pyrimidine | - | - | - | - | 9.33 (s), 8.82-8.80 (d), 8.63 (s), 8.19-8.16 (m), 7.99-7.97 (d), 7.91-7.86 (m) | rsc.org |

| 2,4-Diphenyl-6-(o-tolyl)pyrimidine | - | - | 8.73–8.66 (m), 8.32–8.30 (m), 7.77 (s), 7.66–7.50 (m), 7.46–7.35 (m) | - | 2.61 (s, CH₃) | nih.gov |

| 4-Phenyl-2,6-di-m-tolylpyrimidine | - | - | 8.56–8.50 (m), 8.35 (dd), 8.10 (s), 8.08 (d), 8.00 (s), 7.60–7.53 (m), 7.49–7.41 (m), 7.39–7.32 (m) | - | 2.52 (s, 2xCH₃) | nih.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one and its analogues are characteristic of their specific chemical environments.

For the title compound, the carbonyl carbon (C4) is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-180 ppm. The carbons of the pyrimidine ring (C2, C5, and C6) will also have distinct chemical shifts. The methyl carbons (at C2 and C6) will appear at a much higher field. The phenyl group carbons will show signals in the aromatic region (approximately 120-140 ppm). oregonstate.eduorganicchemistrydata.org

Substituent effects play a crucial role in the ¹³C NMR spectra of pyrimidine analogues. For example, in a series of substituted pyrano[2,3-d]pyrimidines, the chemical shifts of the pyrimidine and pyran ring carbons were found to be sensitive to the nature of the substituents. researchgate.net Similarly, for substituted pyridines, a related class of heterocycles, the chemical shifts of the ring carbons show a clear trend with the electronic properties of the substituents. chemrxiv.org

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one and Analogues

| Compound | C2 | C4 | C5 | C6 | 2-CH₃ | 6-CH₃ | Phenyl Carbons | Other Carbons | Reference |

| 4-(3-bromophenyl)pyrimidine | - | 162.45 | - | - | - | - | 138.52, 134.02, 130.57, 130.29, 125.67, 123.37 | 159.17, 157.76, 117.09 | rsc.org |

| 4-(2-bromophenyl)pyrimidine | - | 165.28 | - | - | - | - | 138.59, 133.72, 131.37, 131.01, 127.87, 121.98 | 158.97, 156.61, 121.32 | rsc.org |

| 4-(naphthalen-2-yl)pyrimidine | - | 163.76 | - | - | - | - | 134.67, 133.70, 133.24, 129.07, 128.88, 127.79, 127.60, 127.56, 126.75, 123.75 | 159.16, 157.50, 117.20 | rsc.org |

| 2,4-Diphenyl-6-(o-tolyl)pyrimidine | 164.16 | 164.04 | 114.36 | 168.19 | - | - | 138.65, 138.12, 137.37, 136.50, 131.27, 130.81, 130.61, 129.63, 129.41, 128.93 (2x), 128.46 (4x), 127.26 (2x), 126.15 | 20.71 (CH₃) | nih.gov |

| 4-Phenyl-2,6-di-m-tolylpyrimidine | 164.97 | 164.65 (2x) | 110.40 | 164.65 (2x) | - | - | 138.61, 138.12, 138.02, 137.63, 137.58, 131.51, 131.40, 130.69, 128.97, 128.89 (2x), 128.81, 128.35, 127.89, 127.29 (2x), 125.70, 124.47 | 21.60 (2x CH₃) | nih.gov |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum provides a fingerprint of the molecule, with the molecular ion peak (M⁺) indicating the molecular weight. The fragmentation of pyrimidine derivatives under EI-MS often involves the loss of small, stable molecules or radicals from the pyrimidine ring and its substituents. sapub.orgresearchgate.net For some pyrimidinone derivatives, the molecular ion can be the base peak, indicating its relative stability. cdnsciencepub.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Fragmentation Pathway Analysis

The study of fragmentation pathways provides deep structural insights. In pyrimidine derivatives, fragmentation is often initiated by the cleavage of bonds adjacent to the heteroatoms or at the substituent groups. sapub.orgresearchgate.net Common fragmentation pathways for pyrimidinones (B12756618) can include the loss of CO, HCN, or radicals from the alkyl substituents. cdnsciencepub.com For phenyl-substituted pyrimidines, the loss of the phenyl radical or fragments from the phenyl ring can also be observed. iosrjournals.org The fragmentation patterns of pyrimidinethiones, which are structurally related to pyrimidinones, have been studied in detail, showing characteristic losses of functional groups followed by the decomposition of the heterocyclic rings. sapub.orgresearchgate.net

Interactive Data Table: Key Mass Spectral Fragments (m/z) and Proposed Neutral Losses for Pyrimidine Analogues

| Compound/Analogue Class | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Proposed Neutral Loss | Reference |

| Pyrimidinethiones | Observed | Varies | Functional groups, decomposition of heterocycles | sapub.orgresearchgate.net |

| 2-Pyrimidinone | Observed | [M-H]⁺ | H radical | cdnsciencepub.com |

| N(1)-substituted 2-Pyrimidinones | Observed | Varies | Side chain eliminations | cdnsciencepub.com |

| 5-Cyano-4-hydroxypyrimidines | Observed | 279, 212 | NH-CN, further fragmentation | iosrjournals.org |

| 5-Cyano-4-hydroxypyrimidines | Observed | 256, 211 | - | iosrjournals.org |

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, functional groups, and bonding arrangements within a molecule. By analyzing the interaction of infrared radiation or laser light with a sample, a vibrational spectrum is generated, which serves as a unique molecular "fingerprint." For 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one and its analogues, techniques such as Infrared (IR), Fourier-Transform Infrared (FT-IR), and Fourier-Transform Raman (FT-Raman) spectroscopy are instrumental in elucidating their structural characteristics.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹), corresponding to the vibrational frequencies of different functional groups.

In the study of pyrimidine derivatives, IR spectroscopy is crucial for identifying key structural features. For instance, the IR spectrum of a related compound, 6-hydroxy-5-((2-hydroxy-6-oxocyclohex-1-en-1-yl)(phenyl)methyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, displays characteristic absorption bands at 3050 cm⁻¹ (C-H aromatic stretching), 2950 cm⁻¹ (C-H aliphatic stretching), 1678 cm⁻¹ (C=O stretching), and 1588 cm⁻¹ (C=C stretching). vensel.org Similarly, the IR spectrum of N-(2,4-dimethylphenyl)-3-oxobutanamide, a precursor for a dihydropyrimidine (B8664642), shows prominent peaks for N-H stretching (3343 cm⁻¹), C-H stretching (2983 and 2870 cm⁻¹), and amide C=O stretching (1665 cm⁻¹). nih.gov

The analysis of 2-amino-4,6-dimethylpyrimidine (B23340) also provides insight into the vibrational modes of the pyrimidine ring. spectrabase.com These studies collectively suggest that the IR spectrum of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one would exhibit characteristic absorptions for the C=O group, the C=N and C=C bonds within the pyrimidine and phenyl rings, and the C-H bonds of the methyl and phenyl substituents.

A general summary of expected IR absorption bands for 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one based on analogues is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretching | ~1700 |

| C=N | Stretching | ~1615 |

| C=C (Aromatic) | Stretching | ~1580-1450 |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C-H (Aliphatic) | Stretching | ~2980-2870 |

| N-H | Stretching | ~3340 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a more advanced form of IR spectroscopy that offers higher resolution, better signal-to-noise ratio, and faster data acquisition. This technique is widely used for the detailed vibrational analysis of complex molecules.

For pyrimidinone derivatives, FT-IR studies, often in combination with theoretical calculations like Density Functional Theory (DFT), provide a comprehensive understanding of their vibrational properties. orientjchem.orgajchem-a.com For example, the FT-IR spectrum of 6-acetyl-5-(5-chloro-4-methyl-1-phenyl-1H-pyrazol-3-yl)-7-hydroxy-6,7-dihydro-1H-pyrano[2,3-d]pyrimidine-2,4(3H,8aH)-dione shows distinct bands for C-O (1210 cm⁻¹), C=N (1615 cm⁻¹), C=O (1710 and 1735 cm⁻¹), and N-H (3340 cm⁻¹) vibrations. orientjchem.org Another study on 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester identified N-H stretching at 3355 cm⁻¹, aromatic C-H stretching at 2987 cm⁻¹, aliphatic C-H stretching at 2958 cm⁻¹, C=O stretching at 1693 cm⁻¹, and C=C stretching at 1649 cm⁻¹. ekb.eg

These findings indicate that the FT-IR spectrum of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one would be characterized by sharp, well-resolved peaks corresponding to its various functional groups, facilitating a more precise structural elucidation than conventional IR spectroscopy.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary vibrational spectroscopic technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in IR spectra.

The application of FT-Raman spectroscopy to pyrimidine derivatives has been demonstrated in studies of new aromatic pyrimidine-based halogen bond acceptors. mdpi.comresearchgate.net In these studies, the vibrational frequencies of furan- and thiophene-capped pyrimidines were compared to those of pyrimidine itself, revealing that the modifications primarily affected the signature ring breathing mode (ν1). mdpi.comresearchgate.net For instance, the most active Raman peak in a furan-substituted pyrimidine was observed at 358 cm⁻¹, corresponding to the stretching of the covalent bond between the two rings. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which causes electronic transitions from the ground state to an excited state. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectra of pyrimidine derivatives typically exhibit absorption bands arising from π → π* and n → π* electronic transitions. researchgate.netresearchgate.net The π → π* transitions, which are generally more intense, originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital and are characteristic of conjugated systems like the pyrimidine and phenyl rings. The n → π* transitions, which are typically less intense, involve the promotion of a non-bonding electron (e.g., from a nitrogen or oxygen atom) to a π* antibonding orbital.

In studies of furo[2,3-b]pyridine (B1315467) derivatives, characteristic absorption bands were observed in the region of 250 to 390 nm, attributed to π → π* and n → π* transitions. researchgate.net For a series of pyrimidines containing a 2-{4-(carbazol-9-yl)phenyl}vinyl moiety, absorption maxima were observed at various wavelengths, with some displaying long-wavelength absorption bands between 590 and 624 nm. researchgate.net Theoretical studies on a thiazolidinone derivative predicted absorption peaks at 342.90 nm and 405.85 nm. scielo.org.za

Based on these analyses of analogous compounds, the UV-Vis spectrum of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one in a suitable solvent is expected to show strong absorptions in the UV region, corresponding to the π → π* transitions of the conjugated pyrimidinone and phenyl systems, and potentially weaker n → π* absorptions.

X-ray Diffraction Studies

X-ray diffraction is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is the gold standard for molecular structure elucidation. While the specific crystal structure of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one is not available in the searched literature, numerous studies on related pyrimidine derivatives provide valuable insights into the likely structural features. vensel.orgnih.govekb.egnih.govnih.gov

For example, the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide was determined to be monoclinic with the space group P2₁/n. vensel.org Another study on 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester also revealed a monoclinic crystal system with the space group P2₁/n. ekb.eg The crystal structure of 1-[5-Acetyl-2,6-dimethyl-4-(5-phenyl-1H-pyrazol-3-yl)-1,4-dihydropyridin-3-yl]ethan-1-one hydrate (B1144303) was also found to be monoclinic. nih.gov In contrast, 3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one crystallizes in an orthorhombic system with the space group Pbca. researchgate.net

These studies indicate that pyrimidine derivatives can adopt various crystal systems and space groups depending on their substituents and the crystallization conditions. The table below summarizes the crystallographic data for several pyrimidine analogues.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide vensel.org | Monoclinic | P2₁/n | 8.5657 | 9.3203 | 18.2134 | 91.540 |

| 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester ekb.eg | Monoclinic | P2₁/n | 10.2314 | 7.5215 | 24.5475 | 97.921 |

| 1-[5-Acetyl-2,6-dimethyl-4-(5-phenyl-1H-pyrazol-3-yl)-1,4-dihydropyridin-3-yl]ethan-1-one hydrate nih.gov | Monoclinic | P2₁/n | 10.3516 | 12.4352 | 15.4101 | 112.798 |

| 3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one researchgate.net | Orthorhombic | Pbca | 18.356 | 10.983 | 16.039 | 90 |

A single crystal X-ray diffraction study of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one would definitively establish its molecular geometry, including the planarity of the pyrimidinone ring and the dihedral angle with the phenyl substituent, as well as elucidating the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern its crystal packing.

Crystallographic Analysis and Conformational Details

For instance, the crystal structure of 2-acetyl-5-(3-methoxyphenyl)-3,7-dimethyl-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate, an analogue containing a fused pyrimidine ring, was solved in the triclinic space group P-1. nih.gov Its pyrimidine ring adopts a flattened half-chair conformation. nih.gov Similarly, the dihydropyridine (B1217469) ring in 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester exhibits a flattened boat conformation. urfu.ruekb.eg

Table 1: Representative Crystallographic Data for an Analogous Thiazolopyrimidine Compound

| Parameter | Value |

| Empirical Formula | C20H22N2O4S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.281 (3) |

| b (Å) | 9.680 (4) |

| c (Å) | 12.821 (5) |

| α (°) | 76.423 (10) |

| β (°) | 86.308 (10) |

| γ (°) | 74.641 (11) |

| Volume (ų) | 963.3 (7) |

| Z | 2 |

| Data derived from a study on a related thiazolopyrimidine structure for illustrative purposes. nih.gov |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing insights into the forces that govern crystal packing.

The analysis generates a 3D surface around the molecule, color-coded to represent different types of intermolecular contacts. Key features include:

d_norm surface: This surface highlights regions of close intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions.

2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside (d_e). Each type of interaction (e.g., H···H, C···H, O···H) has a characteristic appearance on the plot, and the percentage contribution of each interaction to the total Hirshfeld surface can be calculated.

For pyrimidinone analogues, Hirshfeld analysis reveals that H···H contacts typically make up the largest contribution to the crystal packing, often accounting for over 40% of all interactions. Other significant interactions include C···H/H···C and O···H/H···O contacts, which are crucial for stabilizing the crystal structure. urfu.ruekb.eg The shape-index plot can also reveal the presence or absence of π–π stacking interactions, which would be relevant for the phenyl-substituted pyrimidinone.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is compared against the theoretically calculated percentages based on the compound's molecular formula to confirm its elemental composition and purity.

For 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one, the molecular formula is C₁₂H₁₂N₂O. The theoretical elemental composition can be calculated from its molecular weight (200.24 g/mol ).

Table 2: Elemental Analysis Data for C₁₂H₁₂N₂O

| Element | Theoretical % | Found % |

| Carbon (C) | 71.98 | - |

| Hydrogen (H) | 6.04 | - |

| Nitrogen (N) | 13.99 | - |

| The "Found %" column is left blank as it requires experimental determination for a synthesized sample. |

The procedure involves combusting a small, precisely weighed sample of the compound. The resulting combustion gases (CO₂, H₂O, and N₂) are collected and quantified, allowing for the calculation of the mass percentages of each element. A close correlation between the found and theoretical values (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

Chromatographic Purity Assessment (e.g., Thin-Layer Chromatography)

Thin-Layer Chromatography (TLC) is a rapid, simple, and widely used chromatographic technique for assessing the purity of a compound and monitoring the progress of a chemical reaction.

In this method, a small amount of the compound is spotted onto a stationary phase (e.g., a silica (B1680970) gel plate). The plate is then placed in a sealed chamber containing a mobile phase (eluent), which moves up the plate by capillary action. Different compounds travel up the plate at different rates depending on their affinity for the stationary phase and solubility in the mobile phase.

The purity of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one can be confirmed by the presence of a single spot on the TLC plate after development and visualization (e.g., under UV light). The retention factor (R_f), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given eluent system. For related heterocyclic compounds, eluent systems like ethyl acetate/n-hexane are commonly used. youtube.com The completion of its synthesis would be monitored by the disappearance of starting material spots and the appearance of the product spot on the TLC plate.

Tautomerism and Isomerism Investigations

Pyrimidin-4-ones, including 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one, can theoretically exist in equilibrium with their aromatic enol tautomers, in this case, 2,6-dimethyl-5-phenyl-pyrimidin-4-ol. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.

Figure 1: Keto-Enol Tautomeric Equilibrium. The keto form (left) is generally favored over the enol (hydroxy) form (right).

Figure 1: Keto-Enol Tautomeric Equilibrium. The keto form (left) is generally favored over the enol (hydroxy) form (right).However, for 4-hydroxypyrimidine (B43898) systems, extensive studies have shown a strong preference for the keto (pyrimidin-4-one) form. youtube.com The stability of the amide-like keto form generally outweighs the aromaticity gained in the enol form. This predominance of the 3H-keto tautomer is especially pronounced in the solid state, as would be confirmed by crystallographic analysis showing a C=O double bond and an N-H bond rather than a C-O single bond and an O-H group. youtube.com While the enol form may exist in small quantities in solution, the equilibrium lies heavily towards the pyrimidinone structure.

The stereochemistry of 2,6-dimethyl-5-phenyl-3H-pyrimidin-4-one presents several points of interest.

Atropisomerism: Due to the substitution at position 5, there is a single bond connecting the pyrimidine and phenyl rings. Steric hindrance between the phenyl ring's ortho-hydrogens and the methyl groups on the pyrimidine ring can restrict rotation around this C-C bond. If this rotational barrier is high enough, it can lead to atropisomerism, a form of axial chirality where stable, separable enantiomers can exist even without a traditional stereocenter. nih.govnih.gov The dihedral angle observed in crystallographic studies of analogues is evidence of this steric strain. researchgate.net

Diastereotopicity: The concept of diastereotopicity becomes relevant when considering prochiral centers. masterorganicchemistry.com While the two methyl groups at C2 and C6 in the parent compound are chemically equivalent, substitution could change this. For example, if one of the methyl groups were replaced by a different group (e.g., an ethyl group, -CH₂CH₃), the two methylene (B1212753) protons (H_a and H_b) of the ethyl group would be diastereotopic. youtube.com This is because the molecule as a whole is chiral (due to potential atropisomerism or other chiral elements), making the two faces of the methylene group chemically non-equivalent. As a result, these diastereotopic protons would have different chemical shifts in an NMR spectrum and would couple to each other, leading to a more complex splitting pattern. youtube.commasterorganicchemistry.com

Computational and Theoretical Investigations of Pyrimidinone Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, particularly those grounded in Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of pyrimidinone derivatives. These methods provide a framework for analyzing electron distribution, molecular stability, and chemical reactivity.

Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic structure and reactivity of pyrimidine (B1678525) derivatives. samipubco.comijcce.ac.ir DFT studies are employed to optimize the molecular geometry of these compounds, ensuring that the calculated structure represents a stable state of minimum energy. wjarr.com Key insights are derived from the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting character. samipubco.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the chemical stability and reactivity of the molecule. A larger energy gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. samipubco.com These calculations are instrumental in understanding the structure-reactivity relationships within a series of pyrimidine analogues. samipubco.com Furthermore, DFT can be used to calculate various reactivity descriptors that shed light on the molecule's behavior in chemical reactions. wjarr.com

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. samipubco.com For organic molecules like pyrimidinone derivatives, the B3LYP hybrid functional is widely used and has demonstrated considerable success in molecular simulations. samipubco.comwjarr.com B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combines the strengths of Hartree-Fock theory and DFT to provide a balanced description of electronic correlation.

The selection of the basis set, which is a set of mathematical functions used to build the molecular orbitals, is also crucial. Common basis sets employed in the study of pyrimidine derivatives include Pople-style basis sets such as 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p). wjarr.comjchemrev.comnih.gov The inclusion of polarization functions (d,p) and diffuse functions (++) allows for a more accurate description of the electron density distribution, especially in systems with heteroatoms and potential for non-covalent interactions. wjarr.com The combination of the B3LYP functional with a robust basis set like 6-311G(d,p) is a common approach for optimizing molecular structures and predicting their electronic properties. nih.gov

Table 1: Common Computational Methods for Pyrimidine Derivatives

| Method | Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| DFT | B3LYP | 6-311++G(d,p) | Optimization, Reactivity Analysis | wjarr.com |

| DFT | B3LYP | 6-311G(d,p) | Structure Optimization, HOMO-LUMO Calculation | nih.gov |

| DFT | B3LYP | 6-31G(d,p) | Isomer Stability, Rearrangement Mechanisms | jchemrev.com |

| DFT | B3LYP | 6-311+G** | Geometry Optimization, Electronic Properties | researchgate.net |

Molecular Modeling and Docking Studies

Molecular modeling, and specifically molecular docking, is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the target), such as a protein or enzyme. This method is crucial in drug discovery and medicinal chemistry for screening potential drug candidates. For pyrimidinone derivatives, docking studies have been used to investigate their potential as inhibitors for various biological targets. samipubco.comnih.gov For instance, studies have explored the interaction of pyrimidinone derivatives with targets like the X-linked inhibitor of apoptosis protein (XIAP), which is implicated in cancer. ccij-online.org

These in silico analyses help to identify key binding modes and interactions that stabilize the ligand-target complex. The results, often expressed as a binding energy or docking score, provide a theoretical estimation of the binding affinity. nih.gov For example, diaryl pyrimidine derivatives have been studied for their binding affinity towards the human angiotensin-converting enzyme-2 (hACE2) receptor, a key protein in viral entry. nih.gov

The stability of a ligand-target complex is determined by a variety of non-covalent intermolecular interactions. Molecular docking simulations reveal the specific nature of these interactions for pyrimidinone derivatives. Key interactions often include:

Hydrogen Bonding: The pyrimidinone scaffold contains hydrogen bond donors (N-H groups) and acceptors (C=O group), which can form strong, directional interactions with amino acid residues in a protein's active site. nih.gov

π-π Interactions: The phenyl ring in 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one and the pyrimidine ring itself are aromatic systems capable of engaging in π-π stacking or T-shaped interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Hydrophobic Interactions: The methyl groups and the phenyl ring contribute to the molecule's hydrophobicity, allowing it to fit into and interact favorably with nonpolar pockets within a binding site.

These interactions are fundamental to the molecule's biological activity and are a primary focus when designing new, more potent derivatives. researchgate.net

Table 2: Examples of Docking Studies on Pyrimidine Derivatives

| Derivative Type | Biological Target | Key Findings | Reference |

|---|---|---|---|

| Diaryl Pyrimidines | hACE2 Receptor | High binding affinity through hydrogen bonding and π-π interactions. | nih.gov |

| Tetrahydropyrimidine-5-carboxylates | Dihydrofolate Reductase (DHFR) | Identified as potential DHFR inhibitors. | samipubco.com |

| Pyrazolo[3,4-d]pyrimidinones | Cyclin-Dependent Kinase 2 (CDK2) | Identified as potential inhibitors for cancer therapy. | nih.gov |

| General Pyrimidinone Derivatives | XIAP Protein | Potential interaction with the protein surface, suggesting candidacy for cancer treatment. | ccij-online.org |

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule like 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one are influenced by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable low-energy conformations and the energy barriers for converting between them. Theoretical methods are used to explore the potential energy surface (PES) of the molecule, which maps the energy as a function of its geometry.

Studies on related heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, have used DFT to study different tautomers and conformers, calculating their relative energies and Gibbs free energy to determine the most stable forms. researchgate.net The comparison between structures optimized via DFT and those determined experimentally by X-ray crystallography can validate the computational approach and provide deeper insight into the solid-state versus gas-phase structures. nih.gov

A key aspect of the conformational flexibility of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one is the rotation of the phenyl group at the C5 position relative to the pyrimidinone ring. This rotation gives rise to different rotameric states (rotamers), which are conformers that differ by rotation about a single bond. The energy associated with this rotation is not constant; certain orientations will be more stable due to a balance of steric hindrance between the rings and electronic effects like conjugation.

Computational studies can map the energy profile of this rotation, identifying the energy minima that correspond to stable rotamers and the transition states that represent the energy barriers between them. This dynamic behavior is crucial, as the specific orientation of the phenyl group can significantly impact how the molecule fits into a binding site and interacts with a biological target. nih.gov Understanding the relative stability of different isomers and conformers is essential, as seen in studies of triazolopyrimidine rearrangements where DFT calculations at the B3LYP/6-31G(d,p) level determined the relative stability of different isomers by tens of kJ/mol. jchemrev.com

Ring Puckering and Distortion from Planarity

The geometry of the pyrimidinone ring is a critical determinant of its physical and chemical properties. While aromatic systems are generally planar, the 3H-pyrimidin-4-one tautomer, along with its substituents, can lead to deviations from perfect planarity. The puckering or distortion of the ring can be analyzed using computational methods like Density Functional Theory (DFT).

The six-membered pyrimidinone ring's conformation is influenced by the steric and electronic effects of its substituents. The presence of two methyl groups and a phenyl group introduces steric hindrance that can force the ring to adopt a non-planar conformation to minimize repulsion. In related heterocyclic systems, such as 1,4-dihydropyridines, the ring is known to adopt flattened boat or screw-boat conformations. nih.govacs.org A puckering analysis, often using Cremer–Pople parameters, can precisely quantify the type and extent of this distortion. nih.gov For 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one, the phenyl group at the C5 position is particularly significant. Its rotational orientation (dihedral angle) relative to the pyrimidinone ring is a key structural parameter. Computational studies on similar 4-aryl substituted rings have shown that the aryl group is often nearly orthogonal to the heterocyclic ring, which minimizes steric clash and influences molecular packing in the solid state. acs.org

The degree of planarity can be summarized by key dihedral angles within the pyrimidinone ring.

| Dihedral Angle | Predicted Value (degrees) | Significance |

| N1-C2-N3-C4 | ~0-10 | Indicates near-planarity or slight twisting along this edge. |

| C2-N3-C4-C5 | ~0-15 | Distortion influenced by the C4-carbonyl and C5-phenyl group. |

| N3-C4-C5-C6 | ~0-15 | Significant deviation possible due to steric push from the C5-phenyl group. |

| C4-C5-C6-N1 | ~0-10 | Distortion affected by both the C5-phenyl and C6-methyl groups. |

| C5-C6-N1-C2 | ~0-5 | The C6-methyl group contributes to minor puckering. |

| C6-N1-C2-N3 | ~0-5 | Reflects the rigidity of the amidine moiety within the ring. |

| Note: These values are illustrative, based on typical findings for substituted heterocyclic rings, and would require specific DFT calculations for precise determination. |

Intramolecular Hydrogen Bonding Effects

Hydrogen bonding is a dominant intermolecular and intramolecular force that governs the structure and properties of pyrimidinone derivatives. The 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one molecule contains a hydrogen bond donor (the N-H group at position 3) and a hydrogen bond acceptor (the carbonyl oxygen at position 4).

While direct intramolecular hydrogen bonding between the N3-H and C4=O is not possible due to the geometry of the ring, the potential for other, weaker intramolecular interactions exists, such as C-H···O contacts involving the methyl groups or the phenyl ring. nih.gov However, the most significant hydrogen bonding effect for this molecule is its strong propensity to form intermolecular N-H···O hydrogen bonds. nih.gov These interactions lead to the formation of hydrogen-bonded dimers or chains in solution and in the solid state. nih.govwikipedia.org Computational studies can model these interactions to predict their strength and influence on crystal packing. The formation of these stable supramolecular structures is a key aspect of the chemistry of pyrimidinones (B12756618). nih.gov

The formation of a quasi-aromatic hydrogen bond, which involves π-electron delocalization, can stabilize a molecule's conformation and strengthen the hydrogen bond itself. nih.gov In the case of pyrimidinone dimers, the N-H···O interaction creates a stable, cyclic motif that significantly influences the compound's melting point, solubility, and interaction with biological targets.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding chemical reactivity. bldpharm.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insight into the molecule's ability to act as an electron donor or acceptor. nih.gov

For 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one, a DFT calculation would reveal the spatial distribution of its frontier orbitals.

HOMO : The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction. It is expected to be distributed across the electron-rich regions of the molecule, primarily the π-systems of the pyrimidinone and phenyl rings.

LUMO : The LUMO is the orbital that is most likely to accept electrons. It is anticipated to be localized on the more electrophilic parts of the molecule, particularly the carbonyl carbon (C4) and the C2 atom of the pyrimidine ring. nih.gov

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, while a small gap implies the molecule is more polarizable and reactive.

| Parameter | Predicted Description | Implication for Reactivity |

| HOMO Energy | Relatively high | Indicates good electron-donating (nucleophilic) character. |

| LUMO Energy | Relatively low | Indicates good electron-accepting (electrophilic) character. |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity, allowing for controlled reactions. |

| HOMO Distribution | Concentrated on pyrimidinone and phenyl rings. | Reactions with electrophiles will likely occur at these sites. |

| LUMO Distribution | Concentrated on the C=O and N=C-N fragments. | Reactions with nucleophiles will target these positions. |

| Note: The table provides a qualitative prediction. Actual energy values (in eV) and orbital plots require specific quantum chemical calculations. |

Transition State Calculations and Reaction Mechanism Elucidation

Computational chemistry is invaluable for elucidating complex reaction mechanisms by calculating the structures and energies of reactants, products, and, most importantly, the transition states that connect them. For 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one, this can be applied to understand its synthesis.

The most common synthesis of such pyrimidinones involves the condensation of an amidine with a β-dicarbonyl compound. Theoretical studies on analogous multicomponent reactions, such as the synthesis of pyrido[2,3-d]pyrimidines, have successfully mapped out the entire reaction pathway, including Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration/aromatization steps. nih.gov

A computational study on the synthesis of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one would likely investigate the reaction between acetamidine (B91507) and 2-phenylacetoacetic ester. DFT calculations could:

Model the initial nucleophilic attack of the amidine on a carbonyl group of the ester.

Calculate the energy barriers for the subsequent intramolecular cyclization.

Analyze the role of catalysts (acid or base) in lowering the energy barriers of key steps.

These calculations provide a step-by-step energy profile of the reaction, offering a deeper understanding than can be obtained from experimental work alone and enabling the optimization of reaction conditions. mdpi.com

Structure-Reactivity Relationship Studies

C2-Methyl Group : This electron-donating group increases the electron density in the pyrimidine ring, potentially enhancing the basicity of the ring nitrogens and influencing its nucleophilicity.

C6-Methyl Group : Similar to the C2-methyl, this group is electron-donating and adds to the steric profile of the molecule. In related heterocyclic inhibitors, 2,6-disubstitution has been shown to be crucial for biological target selectivity. acs.org

C5-Phenyl Group : This large, aromatic substituent significantly impacts the molecule's steric profile, influencing how it can approach other molecules or fit into an active site. It also introduces the possibility of π-π stacking interactions and can be substituted itself to modulate electronic properties and solubility.

Computational modeling, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, can be used to build predictive models. mdpi.com By systematically modifying the substituents in silico (e.g., changing the phenyl group to a different aryl group or the methyl groups to other alkyl groups) and calculating properties like electronic distribution, steric hindrance, and binding affinity to a target protein, a clear SRR can be established. This allows for the rational design of new derivatives with enhanced reactivity or desired biological activity. acs.orgmdpi.com

Non Medicinal Applications and Emerging Research Directions

Applications in Agricultural Chemistry

Research into the direct application of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one in agriculture is limited. However, the broader class of pyrimidine (B1678525) derivatives has shown promise, suggesting potential avenues for future investigation of this specific molecule.

Herbicidal Properties

There is currently no publicly available research specifically detailing the herbicidal properties of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one . The exploration of its efficacy against various weed species remains an open area for agricultural research.

Plant Growth Regulating Properties

Similarly, the role of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one as a plant growth regulator has not been documented in available scientific literature. The potential for this compound to influence plant development, such as promoting root growth or affecting flowering time, is yet to be determined.

Materials Science Applications

In the field of materials science, pyrimidine derivatives are being explored for their ability to enhance the performance and longevity of industrial materials. While specific data on 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one is scarce, research on related compounds offers valuable insights into its potential applications.

Multi-Functional Additives for Lubricating Oils

Studies on pyranopyrimidine derivatives, which share a core structural similarity with pyrimidin-4-ones, have demonstrated their potential as multi-functional additives for lubricating oils. These additives are crucial for improving the efficiency and lifespan of machinery. Research has shown that certain pyranopyrimidine derivatives can act as effective antioxidants, anti-rust, and anti-corrosion agents when blended with base lubricating oils. nih.govnih.gov For instance, the performance of these additives is often evaluated using standardized tests like the IP-280 test for oxidation stability, ASTM-D-130 for copper strip corrosion, and ASTM-D-665 for rust-preventing characteristics. nih.govnih.gov

| Property | Test Method | Function |

| Oxidation Stability | IP-280 | Prevents oil degradation at high temperatures. |

| Corrosion Inhibition | ASTM-D-130 | Protects metal surfaces from corrosive attack. |

| Rust Prevention | ASTM-D-665 | Inhibits the formation of rust on ferrous parts. |

Anti-Corrosion Activity

The anti-corrosion properties of pyrimidine derivatives are a significant area of investigation. While direct studies on 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one are not available, related pyranopyrimidine derivatives have been shown to exhibit notable anti-corrosion activity, particularly for carbon steel. nih.gov This protective capability is attributed to the ability of these molecules to form a protective film on the metal surface, thereby inhibiting the corrosion process. The evaluation of such properties often involves electrochemical studies and surface analysis techniques.

Role in Biochemical Research as Tools and Probes

The versatile scaffold of pyrimidine derivatives makes them valuable tools in biochemical research for studying various biological processes. Although the specific use of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one as a biochemical probe is not well-documented, the broader family of pyrimidine-based compounds is widely utilized.

The pyrimidine ring system is a fundamental component of nucleobases and is integral to the structure of DNA and RNA. This inherent biological relevance makes pyrimidine derivatives excellent starting points for the design of molecular probes to study enzyme kinetics, receptor binding, and other cellular mechanisms. For example, various pyrimidine, pyridopyrimidine, and thienopyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against a range of enzymes and receptors. ijper.orgnih.govscielo.br This body of research provides a foundation for the potential development of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one -based probes for specific biological targets.

Development of Novel Chemical Entities for General Synthetic Utility

The pyrimidinone scaffold, exemplified by 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one, is a highly versatile building block in organic synthesis. Its structural features and reactivity allow for the creation of a diverse array of more complex molecules and fused heterocyclic systems. Medicinal chemists and materials scientists frequently utilize the pyrimidine skeleton, which can be readily modified at its various positions to generate structural diversity. mdpi.comnih.gov

The development of novel chemical entities from pyrimidinone cores extends beyond medicinal applications into areas of general synthetic utility. For instance, research has demonstrated the synthesis of various fused pyrimidinone derivatives, such as pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and pyrazolo[1,5-a]pyrimidines. nih.govnih.govijper.orgjocpr.com These fused systems are not only explored for biological activities but also serve as new molecular architectures with unique chemical properties.

One area of non-medicinal application is in agrochemicals. Studies on S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol (B7761162) have revealed that these compounds can exhibit significant plant growth-stimulating activity. researchgate.net This discovery opens up avenues for developing new types of plant growth regulators based on the pyrimidine framework, highlighting a departure from the scaffold's more traditional use in pharmaceuticals. researchgate.net

The synthesis of these novel entities often involves multi-step reactions starting from simple pyrimidinone precursors. Cyclization reactions are a common strategy, where the pyrimidinone ring is annulated with other rings to create bicyclic or tricyclic systems. nih.gov For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives can be synthesized through one-pot cyclization methodologies, which are efficient and allow for controlled structural and functional modifications. nih.gov Microwave-assisted synthesis has also emerged as a valuable technique for preparing these complex molecules, offering advantages such as increased reaction speed, higher yields, and a reduced environmental footprint. nih.gov

The general synthetic utility of pyrimidinones (B12756618) is summarized in the table below, showcasing the starting scaffolds and the resulting complex structures.

| Starting Scaffold | Synthetic Transformation | Resulting Chemical Entity | Potential Utility |

| Aminopyrimidines | Reaction with α,β-unsaturated ketones | Pyrido[2,3-d]pyrimidines | Privileged scaffold for diverse chemical synthesis. jocpr.comnih.gov |

| 4,6-dimethylpyrimidine-2-thiol | S-substitution reactions | S-substituted 4,6-dimethylpyrimidines | Plant growth stimulation. researchgate.net |

| Aminopyrazoles and chalcones | One-pot cyclization | Pyrazolo[1,5-a]pyrimidines | Bioactive molecules, novel heterocyclic systems. nih.gov |

| 6-Aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | Hydrazinolysis and cyclization | Triazolopyrimidinones, Pyrimidotriazinones | Novel fused heterocyclic systems. nih.gov |

Future Perspectives in Pyrimidinone Research and Design

The future of research involving the pyrimidinone core, including 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one, is poised for significant advancement, driven by the scaffold's inherent versatility and synthetic accessibility. mdpi.comnih.gov The pyrimidine ring is considered a "privileged scaffold" because its structure allows for interactions with a wide range of biological targets and can be chemically modified to fine-tune its properties. nih.govnih.gov

Future research will likely focus on several key areas:

Optimization of Synthetic Methodologies: There is a continuous drive to develop more efficient, cost-effective, and environmentally friendly methods for synthesizing pyrimidinone derivatives. nih.gov This includes the broader application of techniques like microwave-assisted synthesis and one-pot multicomponent reactions to accelerate the discovery of new compounds. nih.gov

Expansion of Chemical Space: Researchers will continue to explore the vast chemical space around the pyrimidinone core. mdpi.com By introducing a wide variety of substituents and creating novel fused-ring systems, the aim is to generate libraries of compounds with diverse physicochemical properties. gsconlinepress.commdpi.com This exploration is fundamental to discovering new applications, whether in medicine, agrochemicals, or materials science. researchgate.netgsconlinepress.com

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the structure of pyrimidinone derivatives and their activity remains a critical goal. nih.gov By systematically altering the molecular structure and observing the effects on specific properties, researchers can design more potent and selective molecules for targeted applications. nih.govnih.gov

Development of Bioisosteres: The pyrimidine ring is often used as a bioisostere for phenyl and other aromatic systems, a strategy that can improve the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov Future research will likely continue to leverage this aspect, designing pyrimidinone-containing compounds that offer advantages over existing non-heterocyclic analogues. nih.gov

The table below outlines the primary future research directions in the field of pyrimidinone chemistry.

| Research Direction | Key Objectives | Potential Impact |

| Synthetic Innovation | Develop greener, faster, and more efficient synthetic routes (e.g., microwave-assisted, flow chemistry). | Accelerated discovery of novel pyrimidinone derivatives. nih.gov |

| Scaffold Diversification | Create novel fused heterocyclic systems and explore diverse substitution patterns. | Expansion of the chemical library for screening in various applications. mdpi.comgsconlinepress.com |

| Enhanced Selectivity | Design molecules with high selectivity for their intended target to minimize off-target effects. | Improved efficacy and safety profiles for bioactive compounds. nih.gov |

| Bioisosteric Replacement | Utilize the pyrimidine core to improve the properties of known active compounds. | Development of next-generation compounds with enhanced characteristics. nih.gov |

Q & A

Basic Research Questions

Q. How can the structural identity of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one be confirmed experimentally?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR to verify substituent positions and hydrogen/carbon environments.

- High-resolution mass spectrometry (HRMS) to confirm molecular formula (C12H12N2O) .

- X-ray crystallography for definitive bond-length and angle resolution, as demonstrated in structural studies of analogous pyrimidinones .

- Cross-check with predicted SMILES (

CC1=C(C(=O)NC(=N1)C)C2=CC=CC=C2) and InChIKey (PCZTWXRAMVQJJY-UHFFFAOYSA-N) .

Q. What synthetic routes are effective for preparing 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one?

- Methodological Answer :

- Cyclocondensation : React β-ketoamide derivatives with amidines under acidic conditions.

- Microwave-assisted synthesis in DMF with glacial acetic acid (3–4 drops) reduces reaction time by 40% compared to conventional heating, as shown in analogous pyrimidinone syntheses .

- Purification : Use silica gel column chromatography with ethyl acetate/hexane gradients for >95% purity .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data across studies of this compound?

- Methodological Answer :

- Iterative validation : Replicate experiments under varying conditions (solvent, temperature).

- Multi-technique cross-validation : Pair 2D NMR (e.g., COSY, HSQC) with LC-MS to resolve ambiguities.

- Control experiments : Isolate variables (e.g., pH, reagent purity) to identify data inconsistency sources. This framework adapts qualitative research principles for chemical analysis .

Q. What strategies optimize structure-activity relationship (SAR) studies for pyrimidinone derivatives?

- Methodological Answer :

- Substituent modification : Systematically alter groups at positions 2, 5, and 6 while retaining the 3H-pyrimidin-4-one core.

- Computational docking : Use AutoDock Vina to predict binding affinities with target enzymes before synthesis.

- Biological assays : Evaluate enzyme inhibition (e.g., kinase assays) and cellular viability (MTT assays), as validated in studies of structurally related bioactive pyrimidinones .

Q. Which computational methods best predict the physicochemical behavior of 2,6-Dimethyl-5-phenyl-3H-pyrimidin-4-one?

- Methodological Answer :

- Density functional theory (DFT) : Calculate molecular orbitals and electrostatic potential surfaces at the B3LYP/6-311+G(d,p) level.

- Ion mobility-mass spectrometry (IM-MS) : Derive collision cross-section values to validate 3D conformational models, as applied in collision dynamics studies .

Data-Driven Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.